Fisogatinib, also known as Fisogatinib, is a potent and selective, type I irreversible inhibitor of fibroblast growth factor receptor 4 (FGFR4). [] It was specifically developed to inhibit the tyrosine kinase activity of FGFR4. [] Fisogatinib has shown promise as a potential therapeutic agent for the treatment of hepatocellular carcinoma (HCC), particularly in patients with tumors that exhibit aberrant expression of fibroblast growth factor 19 (FGF19). [, ]
BLU-554 is classified as an investigational drug and is currently undergoing clinical trials for its efficacy in treating advanced HCC. It is recognized for its high selectivity towards FGFR4, with minimal off-target effects on other members of the FGFR family, which includes FGFR1, FGFR2, and FGFR3. The compound has been identified with the DrugBank accession number DB16167 and has a CAS number of 1707289-21-1 .
The synthesis of BLU-554 involves several key steps that focus on constructing its unique molecular framework. The compound features a tetrahydropyran ring substituted with an acrylamide group, which is critical for its binding affinity to the FGFR4 kinase domain. The synthetic route typically includes:
The detailed synthetic pathway has not been extensively published but is essential for ensuring the compound's integrity and efficacy.
BLU-554 has a complex molecular structure characterized by its specific functional groups that confer selectivity towards FGFR4. Its IUPAC name is N-[(3S,4S)-3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl]prop-2-enamide. The molecular formula is with a molecular weight of approximately 503.38 g/mol .
The structural analysis reveals that BLU-554 adopts a conformation that minimizes steric hindrance while maintaining optimal interactions with the target receptor. The crystal structure of BLU-554 bound to FGFR4 shows that it forms covalent bonds with specific cysteine residues, particularly Cys552, which is unique to FGFR4 among its family members .
BLU-554 primarily acts through covalent modification of the cysteine residue at position 552 in the FGFR4 kinase domain. This reaction is facilitated by the acrylamide group of BLU-554, which reacts with the thiol group of cysteine, leading to irreversible inhibition of the receptor's activity.
The selectivity profile of BLU-554 has been demonstrated through various assays, showing minimal reactivity towards other FGFR family members (FGFR1-3). Mass spectrometry assays have confirmed that BLU-554 predominantly binds to Cys552 without significant off-target interactions .
The mechanism of action for BLU-554 involves its selective binding to FGFR4, leading to inhibition of downstream signaling pathways associated with cell proliferation and survival. Upon binding to Cys552, BLU-554 effectively blocks ATP access to the kinase domain, preventing phosphorylation events that are crucial for signal transduction.
In vitro studies have shown that BLU-554 can dose-dependently inhibit cellular signaling pathways activated by FGF19, a ligand for FGFR4. This inhibition results in reduced cell proliferation and increased apoptosis in cancer cell lines expressing aberrant FGFR4 signaling .
BLU-554 exhibits several notable physical and chemical properties:
BLU-554 is primarily being investigated for its therapeutic potential in treating hepatocellular carcinoma due to its selective inhibition of FGFR4. Clinical trials are ongoing to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced liver cancer . Additionally, preclinical studies have indicated that BLU-554 may also exhibit anti-tumor activity against other cancers characterized by aberrant FGFR signaling pathways.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0